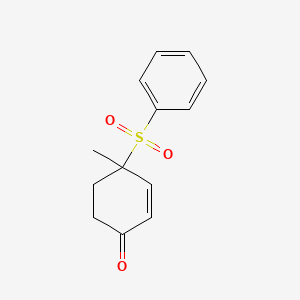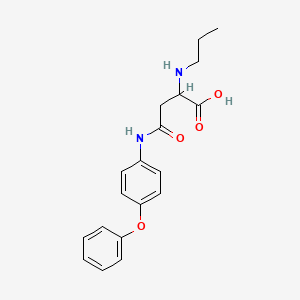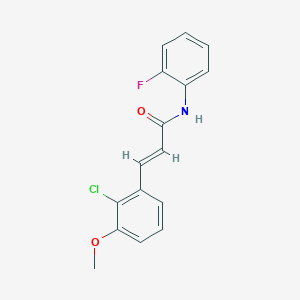![molecular formula C13H18O4 B11950082 2-[2-(Benzyloxy)ethoxy]ethyl acetate CAS No. 6794-04-3](/img/structure/B11950082.png)
2-[2-(Benzyloxy)ethoxy]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Benzyloxy)ethoxy]ethyl acetate is an organic compound with the molecular formula C13H18O4. It is a colorless to pale yellow liquid that is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl acetate typically involves the reaction of 2-(benzyloxy)ethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Benzyloxy)ethoxy]ethyl acetate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(benzyloxy)ethanol and acetic acid.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: 2-(Benzyloxy)ethanol and acetic acid.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Benzyloxy)ethoxy]ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: It serves as a reagent in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-[2-(Benzyloxy)ethoxy]ethyl acetate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In oxidation reactions, the benzyloxy group undergoes electron transfer processes leading to the formation of aldehydes or acids. The specific pathways and targets depend on the type of reaction and the conditions employed.
Comparaison Avec Des Composés Similaires
2-[2-(Benzyloxy)ethoxy]ethyl acetate can be compared with similar compounds such as:
2-(Benzyloxy)ethanol: Lacks the acetate group and is primarily used as a starting material for the synthesis of this compound.
Ethyl 2-(benzyloxy)acetate: Contains an ethyl group instead of the ethoxy group, leading to different reactivity and applications.
2-Ethoxyethyl acetate: Similar in structure but lacks the benzyloxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the benzyloxy and acetate groups, which confer specific reactivity and versatility in various chemical reactions.
Propriétés
Numéro CAS |
6794-04-3 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(2-phenylmethoxyethoxy)ethyl acetate |
InChI |
InChI=1S/C13H18O4/c1-12(14)17-10-9-15-7-8-16-11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
Clé InChI |
GAIAWYSTWUKJRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)



